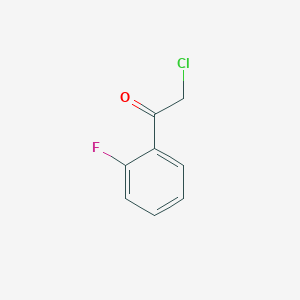

2-Chloro-1-(2-fluorophenyl)ethanone

Description

Contextualization as a Halogenated Acetophenone (B1666503) Derivative in Advanced Synthesis

2-Chloro-1-(2-fluorophenyl)ethanone belongs to the class of compounds known as halogenated acetophenone derivatives. innospk.combldpharm.com Acetophenone is an organic compound with the structure C₆H₅C(O)CH₃, and its derivatives are formed by substituting one or more hydrogen atoms with other functional groups. In this specific molecule, two halogen atoms have been introduced: a fluorine atom on the phenyl ring and a chlorine atom on the acetyl group.

Halogenated acetophenones are recognized as crucial building blocks in advanced organic synthesis. nih.govmdpi.com Their utility stems from their reactivity, which allows for the construction of a wide array of more complex molecular architectures, including various heterocyclic compounds. nih.govmdpi.comresearchgate.net The presence of halogens in these molecules provides reactive sites for various chemical transformations, making them key precursors in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Significance of α-Halo Ketones in Synthetic Pathways

The functional group at the core of this compound's reactivity is the α-halo ketone. wikipedia.org An α-halo ketone is characterized by a halogen atom attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. wikipedia.org This arrangement of atoms confers unique chemical properties that are highly valued in synthetic chemistry.

The primary significance of α-halo ketones lies in their nature as potent alkylating agents. wikipedia.org The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—makes them versatile substrates for a multitude of reactions. mdpi.comnih.gov The electron-withdrawing effect of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

This reactivity is exploited in numerous synthetic pathways:

Nucleophilic Substitution: α-Halo ketones readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. nih.govjove.com This allows for the introduction of diverse functional groups at the α-position.

Heterocycle Synthesis: They are key precursors in the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles, such as thiazoles, pyrroles, and furans. researchgate.netwikipedia.org

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives, a transformation known as the Favorskii rearrangement. libretexts.org

Reductive Dehalogenation: The halogen can be removed to generate enolates, which are versatile intermediates in their own right, capable of participating in reactions like aldol (B89426) condensations and Michael additions. wikipedia.org

The halogen of an α-halo ketone is notably reactive in Sₙ2 displacement reactions but unreactive in Sₙ1 reactions due to the electronic destabilization of the resulting carbocation by the adjacent carbonyl group. jove.comlibretexts.org

Overview of Fluorine and Chlorine Substituent Effects on Chemical Reactivity and Biological Interactions

The presence of both fluorine and chlorine atoms in this compound significantly influences its chemical reactivity and potential biological applications. nih.govresearchgate.net

Fluorine Substituent Effects: The fluorine atom attached to the phenyl ring primarily exerts a strong electron-withdrawing inductive effect due to its high electronegativity. researchgate.nettandfonline.com This electronic influence can:

Modulate Acidity and Basicity: It can alter the pKa of nearby functional groups. researchgate.net

Enhance Metabolic Stability: In medicinal chemistry, replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the drug's bioavailability. nih.govtandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond and less prone to enzymatic cleavage. tandfonline.com

Influence Binding Affinity: The small size of the fluorine atom means it often causes minimal steric hindrance. benthamscience.com It can participate in electrostatic and hydrogen-bonding interactions, potentially increasing the binding affinity of a molecule to its biological target. benthamscience.com The introduction of fluorine can also increase lipophilicity, which can aid in penetrating hydrophobic protein pockets. benthamscience.commdpi.com

Chlorine Substituent Effects: The chlorine atom at the α-position is the primary site of the molecule's synthetic utility. Its effects include:

Creating an Electrophilic Center: As discussed, the chlorine atom serves as a good leaving group in nucleophilic substitution reactions, making the α-carbon a key reactive site. nih.gov

Increasing Acidity of α-Hydrogen: The electron-withdrawing nature of both the chlorine and the adjacent carbonyl group increases the acidity of the α-hydrogen, facilitating reactions that proceed via an enolate intermediate, such as the Favorskii rearrangement. wikipedia.org

The combination of these two halogens creates a molecule with distinct regions of reactivity. The fluorinated aromatic ring is generally rendered less susceptible to electrophilic attack due to the deactivating effect of the fluorine atom, while the α-chloro ketone moiety provides a highly reactive handle for synthetic transformations. This dual functionality makes this compound and related compounds valuable intermediates in the rational design and synthesis of new chemical entities. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Acetophenones

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-1-phenylethanone | C₈H₇ClO | 154.59 | 532-27-4 |

| This compound | C₈H₆ClFO | 172.58 | 53688-17-8 |

| 2-Chloro-1-(4-fluorophenyl)ethanone | C₈H₆ClFO | 172.58 | 456-04-2 |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | C₈H₅ClF₂O | 190.57 | 51336-94-8 |

| 2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone | C₈H₅Cl₂FO | 207.03 | Not Available |

Note: Data compiled from various chemical databases and supplier information. bldpharm.comsimsonpharma.comcymitquimica.comnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRBMNOJVJCHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572196 | |

| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53688-17-8 | |

| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1 2 Fluorophenyl Ethanone and Its Analogs

Established Synthetic Routes and Mechanistic Considerations

Friedel-Crafts Acylation Approaches with Halogenated Benzenes

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. niscpr.res.in This electrophilic aromatic substitution reaction traditionally involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com In the context of synthesizing 2-chloro-1-(2-fluorophenyl)ethanone, this involves the reaction of fluorobenzene (B45895) with chloroacetyl chloride.

The mechanism of the Friedel-Crafts acylation begins with the activation of the acylating agent, chloroacetyl chloride, by a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). masterorganicchemistry.comgoogle.com The Lewis acid coordinates to the chlorine atom of the chloroacetyl chloride, generating a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. youtube.comlibretexts.org The aromatic ring of fluorobenzene then acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. libretexts.org Finally, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The reaction between fluorobenzene and chloroacetyl chloride, catalyzed by aluminum chloride, yields 2-chloro-1-(4-fluorophenyl)ethanone as the major product due to the para-directing effect of the fluorine atom. chemicalbook.comgoogle.com To obtain the ortho-isomer, this compound, specific reaction conditions or alternative strategies may be necessary.

A variety of Lewis acids can be employed as catalysts, including aluminum bromide, zinc chloride, boron trifluoride, iron(III) chloride, and tin(IV) chloride. google.com The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the yield and isomeric distribution of the products. niscpr.res.ingoogle.com For instance, the reaction of 1-chloro-3,4-difluorobenzene (B1582247) with chloroacetyl chloride is carried out at 65°C, followed by stirring at 80°C. google.com

| Catalyst | Reactants | Conditions | Product | Yield |

| Aluminum chloride | 1-chloro-3,4-difluorobenzene, chloroacetyl chloride | 65°C then 80°C | 2-chloro-1-(3-chloro-4,5-difluorophenyl)ethanone | Not specified |

| Aluminum chloride | Fluorobenzene, chloroacetyl chloride | 0°C to 80°C | 2-chloro-1-(4-fluorophenyl)ethanone | 85% chemicalbook.com |

| Iron(III) chloride modified Montmorillonite K10 | Arenes, chloroacetyl chloride | Liquid phase | Chloroacetylated arenes | Good yields niscpr.res.in |

Chlorination of Acetophenone (B1666503) Precursors

An alternative and often more direct route to this compound is the chlorination of a suitable acetophenone precursor, namely 2'-fluoroacetophenone (B1202908). This approach focuses on the selective introduction of a chlorine atom at the α-position of the ketone.

Direct chlorination of acetophenones can be achieved using various chlorinating agents. One historical method involves passing chlorine gas through boiling acetophenone. wikipedia.org However, this method can lead to multiple chlorinations and other side reactions.

More selective methods for α-chlorination have been developed. These techniques aim to control the reaction to favor the formation of the monochlorinated product. One such approach involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. google.comgoogle.com The reaction with sulfuryl chloride can be initiated by a peroxide catalyst, which allows for chlorination to occur in the dark and selectively on the side chain of alkyl-substituted benzenes. google.com

Another selective method utilizes chloramine-T in a cationic micellar phase, which has been shown to facilitate the chlorination of acetophenone to yield phenacyl chloride exclusively. ias.ac.in

The choice of chlorinating agent and reaction conditions is crucial for optimizing the yield and selectivity of the desired α-chloro ketone. For instance, the chlorination of o-cresol (B1677501) with sulfuryl chloride yields 84% of the 4-chloro-o-cresol. google.com The use of a catalyst system comprising a metal salt and an organic sulfur compound can significantly increase the reaction rate and enhance the selectivity for para-chlorination when using sulfuryl chloride. google.com

In the case of acetophenone chlorination with chloramine-T, the presence of detergents like sodium laurylsulfate (NaLS) and cetyltrimethylammonium bromide (CTAB) catalyzes the reaction, with a higher yield of phenacyl chloride observed in the cationic micellar phase of CTAB. ias.ac.in The reaction stoichiometry is 1:1, and the yield is greater even in the absence of mineral acid. ias.ac.in

| Chlorinating Agent | Substrate | Catalyst/Conditions | Product | Yield |

| Sulfuryl chloride | o-cresol | - | 4-chloro-o-cresol | 84% google.com |

| Sulfuryl chloride | Toluene | Benzoyl peroxide, reflux | Benzyl chloride | 80% google.com |

| Chloramine-T | Acetophenone | CTAB (micellar phase) | Phenacyl chloride | High ias.ac.in |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | m-nitroacetophenone | Hydrochloric acid, 40°C | α-chloro-m-nitroacetophenone | 75% google.com |

Modern and Sustainable Synthetic Innovations

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. For Friedel-Crafts acylations, this includes the use of reusable solid acid catalysts and solvent-free reaction conditions. researchgate.netepa.gov For example, trifluoromethanesulfonic acid (TfOH) and rare earth triflates have been used as a composite catalyst for the solvent-free acylation of fluorobenzene. researchgate.netepa.gov The use of an ionic liquid as both a solvent and a catalyst also presents a greener alternative to traditional methods that use large amounts of organic solvents and corrosive catalysts. google.com

For the chlorination of acetophenones, a sustainable approach involves using chlorine-containing waste as the chlorination reagent, which is activated through tandem catalysis. researchgate.net Additionally, aqueous synthesis methods have been developed for the preparation of chloroacetophenones. rsc.org

The direct synthesis of α-chloro acetophenones from acid chlorides and aryl precursors has also been reported, offering a one-step process that avoids the separate chlorination step. acs.org This method involves the copper-catalyzed reaction of an organozinc species with chloroacetyl chloride. acs.org

Aqueous Synthesis Protocols for Chloroacetophenones

Traditional syntheses of chloroacetophenones often rely on organic solvents. However, the development of aqueous synthesis protocols offers a greener alternative. For instance, the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone has been achieved by reacting 3-hydroxyacetophenone with sulfuryl chloride in a mixture of methanol (B129727) and ethyl acetate/dichloromethane. nih.govresearchgate.net This method provides the desired product in a high yield of 95%. nih.govresearchgate.net While not a purely aqueous system, it represents a move towards more environmentally acceptable solvent systems.

Another relevant example is the synthesis of 4-(2-chloroacetyl)resorcinol, an analog, which involves a Friedel-Crafts acylation. In this procedure, chloroacetyl chloride is reacted with resorcinol (B1680541) in the presence of anhydrous aluminum chloride in nitrobenzene. The reaction mixture is then worked up using an aqueous solution of hydrochloric acid. This highlights the use of aqueous conditions in the work-up and purification stages of chloroacetophenone synthesis.

Utilization of Ionic Liquids in Synthetic Procedures

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. While specific examples detailing the use of ionic liquids for the synthesis of this compound are not prevalent in the provided search results, the broader application of ILs in related reactions suggests their potential. Ionic liquids can act as both the solvent and catalyst, facilitating reactions and simplifying product isolation. Their unique properties can enhance reaction rates and selectivity, offering a viable alternative to traditional volatile organic solvents.

Microwave-Assisted and Flow Chemistry Approaches for Enhanced Reproducibility

To overcome the limitations of conventional heating methods, such as long reaction times and potential side reactions, microwave-assisted organic synthesis (MAOS) and flow chemistry have been explored. uc.ptpsu.eduresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to significantly accelerate organic reactions. researchgate.netnih.gov This technique offers rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner products in shorter timeframes. psu.eduresearchgate.net For example, the synthesis of 2-quinoxalinone-3-hydrazone derivatives was efficiently achieved using microwave irradiation. nih.gov Similarly, the synthesis of various chalcones has been expedited using this method. scholarsresearchlibrary.com A solvent-free approach for the synthesis of toluidine derivatives using microwave exposure of neat reactants has also been described, highlighting the potential for environmentally friendly protocols. researchgate.net

Flow Chemistry:

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure chiral alcohols derived from prochiral ketones like this compound is of great interest, particularly for the production of pharmaceuticals. nih.gov Biocatalysis, utilizing enzymes, has emerged as a powerful tool for achieving high stereoselectivity under mild reaction conditions. nih.govresearchgate.net

Enzymatic Bioreduction Methodologies

Enzymatic bioreduction offers a highly selective and sustainable method for the synthesis of chiral alcohols. nih.govresearchgate.net Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are commonly employed for the asymmetric reduction of prochiral ketones. nih.govresearchgate.netresearchgate.net

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. nih.govresearchgate.net The stereochemical outcome of the reduction is determined by the enzyme's inherent preference for delivering a hydride from a cofactor (typically NADH or NADPH) to either the re or si face of the ketone's carbonyl group. researchgate.net

For example, the enzymatic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) using a ketoreductase has been reported to produce the corresponding chiral alcohol. researchgate.net Similarly, a method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol from 2-chloro-3,4-difluoroacetophenone using a ketoreductase has been developed, offering high yield and chiral purity. google.com The use of ADHs from various microorganisms, such as Lactobacillus brevis, has demonstrated broad substrate scope, including the reduction of α-halogenated acetophenones. nih.gov

Table 1: Examples of Enzymatic Reduction of Chloroacetophenone Analogs

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Ketoreductase KR-01 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | researchgate.net |

| 2-Chloro-3,4-difluoroacetophenone | Ketoreductase | Chiral 2-chloro-3,4-difluorophenethyl alcohol | High | google.com |

| Acetophenone derivatives | Lactobacillus brevis ADH | Chiral phenylethanol derivatives | High | nih.gov |

To enhance the efficiency and selectivity of enzymatic reductions, protein engineering techniques are employed to modify the properties of natural enzymes. researchgate.net Computer-aided combinational mutagenesis, for instance, has been used to improve the activity of an alcohol dehydrogenase for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. researchgate.net By introducing specific mutations in the enzyme's active site, it is possible to alter substrate specificity, increase catalytic activity, and enhance enantioselectivity, tailoring the biocatalyst for a specific industrial application. nih.govresearchgate.net This approach allows for the development of robust and highly efficient biocatalysts for the synthesis of valuable chiral building blocks. kfupm.edu.sa

Role of Deep Eutectic Solvents in Biocatalytic Systems

Deep Eutectic Solvents (DESs) have emerged as promising green and sustainable alternatives to conventional organic solvents in biocatalytic processes. acs.org These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), like a quaternary ammonium (B1175870) salt, with a hydrogen bond donor (HBD), such as amides, carboxylic acids, or polyols. organic-chemistry.org The resulting mixture has a melting point significantly lower than its individual components. acs.org Key advantages of DESs in biocatalysis include their low cost, ease of preparation, biodegradability, and ability to enhance enzyme stability and activity. organic-chemistry.org

A notable application relevant to the synthesis of α-halo ketone analogs is the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO), a precursor to the drug Ticagrelor. In a study utilizing E. coli whole cells as the biocatalyst, the introduction of a choline (B1196258) acetate/lysine (ChAc-Lys) based DES into the aqueous system led to a significant improvement in the reaction's productivity. The DES facilitated a 3.3-fold increase in the substrate loading concentration. This enhancement is attributed to improved cofactor regeneration and better substrate availability for the enzyme. acs.org

Table 1: Effect of Deep Eutectic Solvent on Bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) acs.org

| System | Substrate Conc. (M) | Conversion (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Aqueous Buffer | 0.3 | >99 | >99 |

The data demonstrates that while high conversion and enantioselectivity are achievable in a standard aqueous buffer, the addition of a DES allows for a much higher substrate concentration, thereby intensifying the process without significantly compromising the yield or stereochemical purity. acs.org The ability of DESs to be customized for specific enzymatic reactions makes them a powerful tool in designing efficient biocatalytic processes for the synthesis of valuable chiral intermediates. organic-chemistry.org

Asymmetric Catalysis for Chiral α-Halo Ketones

The development of catalytic asymmetric methods for the α-halogenation of ketones is a significant area of research, as the resulting chiral α-halo ketones are versatile building blocks in organic synthesis. rsc.org Organocatalysis and metal catalysis have provided powerful strategies to achieve high enantioselectivity in these transformations.

One innovative approach moves away from traditional electrophilic halogenating agents, which can be corrosive, and instead utilizes simple nucleophilic chloride sources like sodium chloride (NaCl). acs.orgnih.gov This method employs a chiral thiourea (B124793) catalyst in a phase-transfer system to achieve the enantioconvergent α-chlorination of racemic α-keto sulfonium (B1226848) salts. The sulfonium group serves a triple function: it activates the α-position, acts as a leaving group, and enables a dynamic kinetic resolution process via a chiral anion binding mechanism. nih.gov This strategy provides access to a variety of highly enantioenriched acyclic α-chloro ketones. For propiophenone-derived substrates, this method yields products with excellent efficiency and enantioselectivity for a range of electronically diverse substituents on the aromatic ring. acs.org

Table 2: Enantioselective Nucleophilic α-Chlorination of Propiophenone-derived Sulfonium Salts acs.org

| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|

| Phenyl | 95 | 95 |

| 4-Methoxyphenyl | 96 | 95 |

| 4-Fluorophenyl | 94 | 96 |

| 4-Chlorophenyl | 95 | 94 |

| 4-Bromophenyl | 96 | 94 |

| 3-Bromophenyl | 95 | 96 |

Another major strategy involves the direct organocatalytic α-chlorination of ketones using an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). Chiral primary and secondary amines, including proline derivatives and diphenylpyrrolidine, have been successfully used as catalysts. nih.gov These catalysts react with the ketone to form a nucleophilic enamine intermediate in situ, which then reacts enantioselectively with the electrophilic chlorine source. This approach has proven effective for the α-chlorination of various cyclic ketones. nih.gov

Furthermore, phase-transfer catalysis using Cinchona alkaloid derivatives has been developed for the highly enantioselective α-chlorination of β-keto esters. acs.org These catalysts facilitate the reaction between the substrate and a chlorine source, delivering high yields and enantiomeric excesses with low catalyst loadings. acs.org These diverse catalytic methods represent powerful tools for the synthesis of chiral α-chloro ketones, including structures analogous to this compound, providing access to optically active intermediates for pharmaceutical and chemical applications.

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 1 2 Fluorophenyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom adjacent to the carbonyl group (the α-carbon) is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to substitution of the chlorine atom. libretexts.orgyoutube.com

2-Chloro-1-(2-fluorophenyl)ethanone readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles.

Nitrogen Nucleophiles: Amines and related nitrogen-containing compounds can displace the chloride to form α-amino ketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic systems.

Oxygen Nucleophiles: Alcohols and phenoxides can react to form α-alkoxy and α-aryloxy ketones, respectively. For instance, the reaction with 4-hydroxyacetophenone in the presence of a base leads to the formation of a 2-phenoxy-N-arylacetamide derivative. nih.gov

Sulfur Nucleophiles: Thiols and thiolate anions are potent nucleophiles that react efficiently to yield α-thio ketones. libretexts.orgresearchgate.net Thiolate conjugate bases are excellent nucleophiles in SN2 reactions of alkyl halides. libretexts.org The high nucleophilicity of sulfur compared to oxygen is a well-established principle in organic chemistry. libretexts.org

These substitution reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the α-carbon, and the chloride ion is expelled as a leaving group. youtube.com

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly thiazoles. The Hantzsch thiazole (B1198619) synthesis is a classic example where an α-haloketone reacts with a thiourea (B124793) or thioamide.

In a typical reaction, this compound is condensed with a thiosemicarbazone derivative. nih.govnih.gov This reaction often proceeds by refluxing the reactants in a suitable solvent like ethanol. nih.govnih.gov The initial nucleophilic attack by the sulfur atom of the thiosemicarbazone onto the electrophilic α-carbon of the ketone leads to the displacement of the chloride ion. Subsequent intramolecular cyclization and dehydration yield the final thiazole ring system. nih.gov This method allows for the creation of diverse thiazole derivatives by varying the substituents on both the α-haloketone and the thiosemicarbazone. nih.govnih.gov

Table 1: Examples of Heterocyclic Synthesis using α-Haloketones

| Reactant 1 | Reactant 2 | Product Type | Ref. |

|---|---|---|---|

| α-Haloketone | Thiosemicarbazone | Thiazole | nih.govnih.gov |

Redox Transformations

The carbonyl group in this compound can undergo both reduction and oxidation reactions.

The ketone functionality can be reduced to a secondary alcohol, 2-chloro-1-(2-fluorophenyl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. organic-chemistry.org Biocatalytic reductions using enzymes like diketoreductase (DKR) have also been explored to achieve enantioselective synthesis of the corresponding chiral alcohols. researchgate.net The stereochemical outcome of such enzymatic reductions can be influenced by mutations in the enzyme's active site. researchgate.net Further reduction to remove the hydroxyl group and form the corresponding alkane is possible but generally requires harsher reaction conditions.

Table 2: Reduction of 2-Chloro-1-phenylethanone Derivatives

| Substrate | Reducing Agent/Catalyst | Product | Ref. |

|---|---|---|---|

| 2-chloro-1-phenylethanone | Diketoreductase (DKR) | (R)- or (S)-2-chloro-1-phenylethanol | researchgate.net |

Oxidation of this compound is less commonly described in the literature, as the primary interest lies in the reactivity of the α-chloro ketone moiety. However, under forcing oxidative conditions, it is conceivable that the molecule could be cleaved to yield 2-fluorobenzoic acid. The oxidation of the phenyl ring itself would require very harsh conditions and would likely lead to a mixture of products.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluoro and chloroacetyl substituents. The fluorine atom is an ortho-, para-director, while the chloroacetyl group is a meta-director. The interplay of these two groups makes predicting the regioselectivity of substitution complex.

While electrophilic substitution on this specific molecule is not extensively documented, related reactions on activated or deactivated aromatic systems are well-known. nih.govyoutube.com For any substitution to occur, potent electrophiles and often harsh reaction conditions would be necessary. The incoming electrophile would likely be directed to the positions ortho and para to the fluorine atom, but the deactivating effect of the chloroacetyl group would significantly hinder the reaction.

Metal-Catalyzed Coupling Reactions as Ligand Precursors

While direct metal-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner for the direct synthesis of ligand precursors are not extensively documented in dedicated studies, its role as a precursor to heterocyclic ligands is well-established through cyclization reactions. The primary route to ligand precursors involves the synthesis of nitrogen- and sulfur-containing heterocycles, which can subsequently participate in metal-catalyzed coupling reactions.

The most prominent example is the Hantzsch thiazole synthesis, where this compound reacts with a thiourea or thioamide to form a 2-aminothiazole (B372263) derivative. These thiazole rings, bearing various substituents depending on the starting materials, are important structural motifs in ligands used for coordination with transition metals. The reaction of this compound with differently substituted thioureas can lead to a library of thiazole-based ligands with tunable electronic and steric properties.

For instance, the reaction with an aryl thiourea would yield an N-aryl-4-(2-fluorophenyl)thiazol-2-amine. The resulting thiazole can then act as a ligand, coordinating to metal centers through the nitrogen and sulfur atoms of the thiazole ring. The versatility of this method allows for the introduction of various functionalities onto the ligand scaffold, which can influence the catalytic activity and selectivity of the resulting metal complex.

Similarly, this compound can be used to synthesize other heterocyclic systems with potential as ligand precursors. Reactions with amidines or guanidines can lead to the formation of imidazole (B134444) or pyrimidine (B1678525) derivatives, respectively. These nitrogen-rich heterocycles are also ubiquitous in coordination chemistry, serving as ligands in a wide array of catalytic processes.

The general scheme for the synthesis of such heterocyclic ligand precursors is outlined below:

| Reactant | Heterocyclic Product | Potential Ligand Type |

| Thiourea | 2-Amino-4-(2-fluorophenyl)thiazole | N,S-donor |

| Substituted Thioamide | 2,5-Disubstituted-4-(2-fluorophenyl)thiazole | N,S-donor |

| Amidine | 2,4-Disubstituted-5-(2-fluorophenyl)imidazole | N-donor |

| Guanidine | 2-Amino-4-(2-fluorophenyl)-6-substituted-pyrimidine | N-donor |

These heterocyclic products can then be further functionalized or directly used as ligands in various metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, to construct more complex molecular architectures for applications in catalysis and materials science.

Reaction Kinetics and Mechanistic Pathways

The reaction kinetics and mechanistic pathways of this compound are largely dictated by its nature as an α-haloketone. The primary reactions this compound undergoes are nucleophilic substitution, where the chlorine atom is displaced by a nucleophile.

Nucleophilic Substitution (SN2 Mechanism):

The reaction of this compound with nucleophiles, such as in the Hantzsch thiazole synthesis, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. rsc.orgorgsyn.orgorganic-chemistry.org In this concerted, one-step process, the nucleophile attacks the electrophilic carbon atom bearing the chlorine, while the chloride ion simultaneously departs as the leaving group. orgsyn.org

The rate of this reaction is dependent on the concentration of both the α-haloketone and the nucleophile, following second-order kinetics. rsc.org

Rate = k [this compound] [Nucleophile]

The presence of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a simple alkyl halide. This is due to the inductive electron-withdrawing effect of the carbonyl group, which polarizes the C-Cl bond and increases the partial positive charge on the α-carbon.

Hantzsch Thiazole Synthesis Mechanism:

In the specific case of the Hantzsch thiazole synthesis with thiourea, the mechanism is believed to involve the following key steps:

Nucleophilic Attack: The sulfur atom of the thiourea acts as the nucleophile, attacking the electrophilic α-carbon of this compound to form an isothiuronium (B1672626) salt intermediate.

Cyclization: Subsequent intramolecular cyclization occurs through the attack of a nitrogen atom of the thiourea onto the carbonyl carbon of the ketone.

Dehydration: The resulting tetrahedral intermediate then undergoes dehydration to form the aromatic thiazole ring.

The reaction conditions, such as the solvent and the presence or absence of a base, can influence the reaction rate and the regioselectivity of the final product. mdpi.com For instance, carrying out the reaction under acidic conditions can sometimes lead to the formation of isomeric products.

Role As a Strategic Intermediate in Chemical Synthesis

Precursor in Pharmaceutical Development

The compound serves as a critical starting point or intermediate in the multi-step synthesis of various pharmaceutical agents and their related substances. Its specific functional groups enable chemists to construct intricate molecular architectures required for therapeutic activity.

2-Chloro-1-(2-fluorophenyl)ethanone is a precursor to key intermediates in the synthesis of the antiplatelet drug Prasugrel. asianpubs.orgjustia.com Prasugrel is used to reduce thrombotic cardiovascular events. asianpubs.org The synthesis of Prasugrel often involves the intermediate 1-cyclopropyl-2-(2-fluorophenyl)ethanone, which can be prepared from 2-fluorophenyl derivatives. justia.comgoogleapis.com This ethanone (B97240) is then typically brominated to yield 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. asianpubs.orginnospk.com This brominated intermediate is a crucial building block that is condensed with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one to form the core structure of Prasugrel. asianpubs.orggoogleapis.comgoogle.com The reaction pathway highlights how derivatives of this compound are integral to constructing the final active pharmaceutical ingredient (API).

Table 1: Key Intermediates in Prasugrel Synthesis Derived from 2-Fluorophenyl Precursors

| Intermediate Compound | Role in Synthesis | Reference |

| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | Precursor to the brominated intermediate. | justia.comgoogleapis.com |

| 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Key building block for condensation with the thienopyridine moiety. | asianpubs.orginnospk.comgoogle.com |

| 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Product of condensation; direct precursor to Prasugrel base. | asianpubs.orgchemicalbook.com |

The 2-fluorophenyl moiety is a feature in various neurologically active compounds. For instance, piperazine (B1678402) derivatives, which can be synthesized from precursors related to this compound, are recognized for their potential as neurotropic agents. nih.gov The synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone involves reacting 1-(2-fluorobenzyl)piperazine (B2381060) with chloroacetyl chloride. nih.gov This demonstrates how the 2-fluorophenyl ethanone scaffold can be incorporated into more complex structures like piperazines, which are known backbones for compounds targeting the central nervous system. nih.gov Additionally, the hypnotic drug Flunitrazepam contains a 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one structure, indicating the utility of the 2-fluorophenyl group in the design of compounds with neurological effects. ijpsr.com

Structurally similar compounds are pivotal in synthesizing analgesic and anti-inflammatory drugs. innospk.comchemimpex.com For example, 2-Chloro-1-(3-fluorophenyl)ethanone is noted as an intermediate for analgesics. chemimpex.com The reactivity of the α-chloroketone function allows for the introduction of various functionalities, which is a key strategy in medicinal chemistry to modulate the biological activity of a lead compound. The fluorinated phenyl ring can enhance metabolic stability and bioactivity, which are desirable properties in modern drug design. innospk.com The synthesis of piperazine derivatives, which are known to have anti-inflammatory properties, further illustrates the utility of this chemical class in developing analgesic and related agents. nih.gov

While this compound belongs to a class of compounds used in antifungal synthesis, the specific agents Luliconazole and Prothioconazole typically utilize different, though structurally related, starting materials.

Luliconazole synthesis commonly starts from 2-chloro-1-(2,4-dichlorophenyl)ethanone. google.comunimi.itresearchgate.net

Prothioconazole synthesis employs 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625) as a key intermediate. researchgate.netbibliotekanauki.plchemicalbook.com

However, the synthesis of another prominent triazole antifungal, Fluconazole , illustrates the role of analogous fluorinated chloro-ketones. The synthesis of Fluconazole involves the Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride to produce 2-chloro-1-(2,4-difluorophenyl)ethanone. nih.govrsc.orgresearchgate.net This intermediate then reacts with 1,2,4-triazole (B32235) in a nucleophilic substitution reaction to build the core of the Fluconazole molecule. nih.govresearchgate.net This pathway underscores the importance of α-chloro-acetophenones as precursors for azole-based antifungal drugs.

The purity of starting materials and intermediates is critical in pharmaceutical manufacturing. Impurities in a precursor like this compound or its derivatives can lead to the formation of related impurities in the final drug substance, which can affect its quality and safety. ijpsr.com For example, during the synthesis of Prasugrel, if the intermediate 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is contaminated with its non-fluorinated analogue, 2-bromo-1-cyclopropyl-2-phenylethanone, it can result in the formation of a desfluoro impurity in the final Prasugrel product. asianpubs.org The identification and synthesis of such potential impurities are necessary for developing analytical methods to control the purity of the API. asianpubs.org

Nitrogen-containing heterocycles are fundamental scaffolds in a vast number of pharmaceuticals, with over 60% of unique small-molecule drugs containing such rings. nih.govrsc.org The reactivity of the α-chloroketone in this compound makes it an excellent electrophile for reaction with nitrogen nucleophiles, a common method for synthesizing N-heterocycles. nih.gov This reaction is exemplified in the synthesis of Fluconazole, where 2-chloro-1-(2,4-difluorophenyl)ethanone undergoes nucleophilic substitution with 1,2,4-triazole. nih.govresearchgate.net Similarly, the synthesis of Prasugrel involves the reaction of a brominated derivative with the nitrogen atom of the tetrahydrothienopyridine ring system. asianpubs.org This demonstrates the compound's role in the broader strategy of drug design, where it serves as a key building block for attaching the fluorophenyl ketone moiety to various nitrogen-based heterocyclic cores. nih.govrsc.org

Applications in Agrochemical and Specialty Chemical Production

This compound and its structural analogs are pivotal intermediates in the production of a range of agrochemicals and specialty chemicals. The presence of both chlorine and fluorine atoms in these molecules enhances their reactivity and imparts desirable properties to the final products. innospk.com In the agrochemical sector, these compounds serve as precursors for creating fluorinated pesticides. innospk.com The fluorinated structure can improve the metabolic stability and bioactivity of these agents, leading to more effective crop protection. innospk.com

Beyond agrochemicals, these intermediates are utilized in material science for the production of specialty polymers and resins. innospk.comchemimpex.com The incorporation of the fluorophenyl group can enhance material properties such as durability, as well as thermal and chemical resistance. innospk.com This makes them valuable in developing advanced materials for various industrial applications. chemimpex.com

Versatility as a Chemical Building Block for Complex Organic Molecules

The utility of this compound and related α-haloketones as versatile building blocks in organic synthesis stems from their high reactivity and ability to undergo selective transformations. nih.goviucr.org These chlorinated acetophenones are widely used as intermediates for manufacturing active pharmaceutical ingredients (APIs). nih.goviucr.org The electrophilic nature of the carbonyl carbon, further enhanced by the adjacent chlorine and fluorine atoms, makes the molecule susceptible to nucleophilic substitution reactions. innospk.com This reactivity is crucial for introducing diverse functional groups and constructing complex molecular architectures. chemimpex.com

A significant application of structurally similar compounds, such as 2-chloro-1-(2,4-dichlorophenyl)ethanone, is in the synthesis of the antifungal agent luliconazole. unimi.itgoogle.compatsnap.comgoogle.comgoogleapis.com In these syntheses, the α-chloroketone is a key starting material that undergoes several transformations to build the final complex structure of the drug. unimi.itgoogle.com The reactivity of the chloroacetyl group is fundamental to these synthetic pathways.

The conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives, such as their preference for an s-trans conformation, can also be utilized in drug design. nih.gov This specific spatial arrangement of atoms can influence how the molecule interacts with biological targets, making these compounds valuable scaffolds for developing new bioactive molecules. nih.gov

The table below summarizes the key reactive features of these types of compounds.

| Feature | Description | Importance in Synthesis |

| α-Halogenated Ketone | A ketone with a halogen atom (in this case, chlorine) on the carbon adjacent to the carbonyl group. | The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the easy introduction of various functional groups. innospk.comnih.gov |

| Fluorinated Phenyl Ring | The presence of a fluorine atom on the benzene (B151609) ring. | Fluorine can alter the electronic properties of the ring, influence the reactivity of the ketone, and enhance the metabolic stability and bioactivity of the final products. innospk.comnih.gov |

| Electrophilic Carbonyl Carbon | The carbon atom of the C=O group is electron-deficient. | This site is a primary target for nucleophiles, initiating reactions that form new carbon-carbon or carbon-heteroatom bonds. innospk.com |

Structure Activity Relationship Sar and Structural Analysis of Derivatives

Impact of Halogen Substitution Pattern on Reactivity and Biological Activity

The presence and positioning of halogen atoms on the phenacyl chloride framework significantly modulate the molecule's electronic properties and, consequently, its chemical reactivity and interaction with biological targets. rsc.orgnih.gov The interplay between the inductive and mesomeric effects of fluorine and the role of chlorine as a leaving group are central to understanding the structure-activity relationships (SAR) within this class of compounds.

Influence of Fluorine Position on Electronic Effects and Resonance Stabilization

The position of the fluorine atom on the phenyl ring of 2-Chloro-1-(2-fluorophenyl)ethanone profoundly influences the electronic environment of the entire molecule. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (σI). nih.gov This effect can alter the acidity of nearby protons and influence the reactivity of the carbonyl group. acs.org

The introduction of fluorine can also impact the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its site of action. The strategic placement of fluorine atoms is a common strategy in drug design to optimize pharmacokinetic properties. acs.org

Table 1: Electronic Properties of Halogen Substituents

| Halogen | Inductive Effect (σI) | Mesomeric Effect (σR) |

| Fluorine | Strong | Weak |

| Chlorine | Moderate | Weak |

This table provides a simplified overview of the general electronic effects of fluorine and chlorine, which can vary depending on the specific molecular context.

Role of Chlorine as a Leaving Group in Nucleophilic Reactions

The chlorine atom attached to the α-carbon of the ethanone (B97240) moiety serves as a good leaving group in nucleophilic substitution reactions. nih.govutexas.edu This is a pivotal feature of the reactivity of this compound and its analogs. The carbon-chlorine bond is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. nih.gov

In the context of biological systems, this reactivity allows the molecule to potentially alkylate nucleophilic residues, such as cysteine or histidine, within the active sites of enzymes or receptors. This covalent modification can lead to irreversible inhibition of the biological target, a mechanism of action for various therapeutic agents. The stability of the resulting chloride anion makes it a favorable leaving group, facilitating these reactions. libretexts.orgquora.com

The rate of these nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism, is influenced by the electronic environment of the molecule. nih.gov The electron-withdrawing nature of the ortho-fluorine substituent can impact the stability of the transition state and, therefore, the reaction rate.

Stereochemical Influence on Pharmacological Efficacy

While this compound itself is achiral, the introduction of substituents can create chiral centers, leading to stereoisomers. The three-dimensional arrangement of atoms in these stereoisomers can have a profound impact on their pharmacological efficacy. acs.org

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. nih.gov

Conformational Analysis and its Relevance to Receptor Binding

The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is critical for its interaction with a biological receptor. nih.gov The conformational preferences of this compound and its derivatives are influenced by the interplay of steric and electronic factors. acs.org

Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown a strong preference for the s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. nih.govacs.org This preference is likely due to the minimization of electrostatic repulsion between the partially negative oxygen and fluorine atoms. This defined conformational bias can be a key factor in how the molecule presents itself to a receptor binding site. A pre-organized, low-energy conformation that matches the binding site's topography can lead to higher binding affinity and, consequently, greater pharmacological potency. nih.gov

The flexibility or rigidity of the molecule also plays a role. While some degree of flexibility is necessary for a molecule to adapt to the binding site, excessive flexibility can be entropically unfavorable for binding. The conformational constraints imposed by the substituents on the this compound scaffold can therefore be advantageous for receptor binding.

Investigation of Intermolecular Interactions and Crystal Packing in Solid State

In the solid state, molecules of this compound and its derivatives arrange themselves in a crystal lattice, stabilized by a network of intermolecular interactions. nih.gov These interactions can include dipole-dipole forces, van der Waals forces, and potentially halogen bonding.

The nature and strength of these intermolecular forces determine the crystal packing arrangement. Understanding the crystal packing is important as it can influence the physicochemical properties of the solid form, such as solubility and dissolution rate, which are critical for drug formulation and bioavailability. X-ray crystallography is a powerful technique used to elucidate the precise three-dimensional structure and intermolecular interactions within the crystal lattice.

The fluorine and chlorine atoms can participate in specific non-covalent interactions. For instance, the electrophilic region on one halogen atom can interact with a nucleophilic region on an adjacent molecule, a phenomenon known as halogen bonding. These directional interactions can play a significant role in dictating the crystal packing motif.

Mechanistic Investigations of Biological Activity of this compound Remain Elusive

Despite significant interest in halogenated acetophenone derivatives within medicinal chemistry, detailed mechanistic investigations into the biological activity of this compound are not extensively documented in publicly available scientific literature. While numerous studies explore the synthesis and potential applications of structurally similar compounds, specific data on the molecular targets, enzyme inhibition, and cellular pathway modulation of this compound is scarce.

This article aims to provide a structured overview of the areas where research would be necessary to elucidate the compound's biological profile, following a standard framework for mechanistic investigation. The absence of direct research findings for this compound necessitates a prospective look at the types of studies required.

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-1-(2-fluorophenyl)ethanone by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the compound's identity and connectivity.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. These vibrations occur at specific frequencies, providing a "fingerprint" of the functional groups present. For instance, the IR spectrum of 2-chloro-1-(3-hydroxyphenyl)ethanone exhibits a strong C=O stretching band at 1789 cm⁻¹. nih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It can also provide structural information through the analysis of fragmentation patterns.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Compound | Observed Signals / Peaks | Reference |

|---|---|---|---|

| ¹H NMR | 2-chloro-1-(3-hydroxyphenyl)ethanone | δ 4.7 (s, 2H, –CH₂) | nih.gov |

| IR | 2-chloro-1-(3-hydroxyphenyl)ethanone | 1789 cm⁻¹ (C=O stretch) | nih.gov |

| MS (ES, positive) | 9-chloromethylxanthene (related structure) | m/z 261.4, 263.4 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable in this context.

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For related chloroacetophenone compounds, reverse-phase (RP) HPLC methods are commonly used. sielc.com These methods often employ columns like Newcrom R1 with a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The separation is based on the polarity of the analytes, with less polar compounds having longer retention times on a non-polar stationary phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hyphenated technique is highly effective for identifying and quantifying the main compound as well as any trace impurities. nih.govmdpi.com The use of LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and provides unequivocal identification of separated components. mdpi.com For the analysis of carbonyl compounds, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to improve chromatographic behavior and detection sensitivity, although this is more common for smaller aldehydes and ketones. longdom.org

Table 2: Chromatographic Conditions for Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | Separation of Ethanone (B97240), 1-(2-chlorophenyl)- | sielc.com |

| LC-MS/MS | Intersil WP300 C18 | Water/Acetonitrile (6/4) | ESI-MS/MS | Analysis of Acetone-DNPH | longdom.org |

Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For the related compound 2-chloro-1-(3-hydroxyphenyl)ethanone, single-crystal X-ray diffraction analysis revealed that the molecule is nearly planar. nih.govresearchgate.net In the crystal lattice, molecules can form inversion-symmetric dimers through intermolecular interactions like strong O—H⋯O and weak C—H⋯O hydrogen bonds. nih.govresearchgate.net The analysis of another related structure, 1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethanone, showed that its crystal structure is stabilized by weak intermolecular C—H···Cl hydrogen bonds and π-π stacking interactions. researchgate.net Such studies confirm the molecular connectivity and provide insights into the intermolecular forces that govern the packing of molecules in the crystal. The crystallographic data for 2'-fluoroacetophenone (B1202908) derivatives have confirmed the s-trans conformation predicted by NMR and DFT calculations. acs.org

Table 3: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-chloro-1-(3-hydroxyphenyl)ethanone | Monoclinic | P2₁/n | Planar molecule, forms inversion-symmetric dimers via hydrogen bonds. | nih.govresearchgate.net |

| 1-(4-bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea | Triclinic | P1 | N/A | researchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of 2-Chloro-1-(2-fluorophenyl)ethanone. nanobioletters.com These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be determined.

Key parameters such as bond lengths, bond angles, and dihedral angles provide a fundamental description of the molecular structure. For instance, the C=O bond length is a critical indicator of the carbonyl group's reactivity. nanobioletters.com The distribution of electron density within the molecule is analyzed through methods like Molecular Electrostatic Potential (MEP) mapping and Mulliken population analysis. The MEP map visually identifies regions of positive and negative electrostatic potential, highlighting electrophilic and nucleophilic sites, respectively. In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the carbonyl carbon and the carbon bonded to the chlorine atom would be electrophilic centers.

| Property | Predicted Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.21 Å | Indicates a strong double bond, typical for ketones. |

| C-Cl Bond Length | ~1.78 Å | Reflects the bond strength and susceptibility to nucleophilic substitution. |

| Dipole Moment | ~3.5 D | Suggests a polar molecule, influencing its physical properties. |

| Mulliken Charge on C (Carbonyl) | Positive | Identifies a primary site for nucleophilic attack. |

| Mulliken Charge on O (Carbonyl) | Negative | Indicates a primary site for electrophilic or hydrogen bond interaction. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques predict how the molecule might bind to the active site of a biological target, such as an enzyme or receptor, and assess the stability of this interaction. nih.govlaurinpublishers.com

Molecular docking involves placing the ligand (this compound) into the binding site of a protein in various orientations and conformations. pensoft.net A scoring function then calculates the binding affinity for each pose, typically expressed in kcal/mol, to predict the most favorable binding mode. laurinpublishers.com A lower binding energy score indicates a more stable and potentially more potent interaction. This process can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the target's active site.

Following docking, MD simulations can be performed to analyze the dynamic behavior and stability of the ligand-protein complex over time. These simulations model the movements of atoms and molecules, providing insights into the conformational changes and the persistence of the interactions predicted by docking. The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand's position over the simulation period.

| Protein Target (PDB ID) | Target Class | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme (Inflammation) | -7.5 | Arg120, Tyr355 |

| HIV-1 Protease | Enzyme (Antiviral) | -6.8 | Asp25, Ile50 |

| Telomerase Reverse Transcriptase | Enzyme (Anticancer) | -7.1 | Lys902, Asp868 |

Vibrational Analysis and Conformational Landscapes

Vibrational analysis provides a theoretical prediction of the molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies at the optimized geometry, each normal mode of vibration can be assigned to specific molecular motions, such as stretching, bending, or wagging of functional groups. mdpi.comq-chem.com These calculated frequencies are often scaled by a factor to better match experimental data, accounting for systematic errors in the computational method and the effects of anharmonicity. mdpi.com For this compound, characteristic vibrational modes would include the C=O stretch, C-F stretch, C-Cl stretch, and various aromatic C-H and C=C vibrations.

The study of conformational landscapes involves exploring the different spatial arrangements of the molecule that can be achieved through rotation around its single bonds. The key rotatable bonds in this compound are the C-C bond linking the phenyl ring to the carbonyl group and the C-C bond between the carbonyl and the chloromethyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

| Vibrational Mode | Functional Group | Predicted Scaled Wavenumber (cm-1) | Expected Motion |

|---|---|---|---|

| ν(C=O) | Carbonyl | 1680 - 1710 | Stretching |

| ν(C=C) | Aromatic Ring | 1580 - 1610 | Stretching |

| ν(C-F) | Fluoroaromatic | 1200 - 1250 | Stretching |

| ν(C-Cl) | Chloromethyl | 700 - 750 | Stretching |

| δ(CH2) | Chloromethyl | 1420 - 1450 | Scissoring |

Prediction of Spectroscopic Properties from Computational Models

Beyond vibrational spectra, computational models are highly effective at predicting other spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. researchgate.net The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. researchgate.net The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

For ¹⁹F NMR, specific computational protocols and basis sets are often required to achieve high accuracy due to the high electron density around the fluorine nucleus. nih.govmdpi.com Comparing these predicted spectra with experimental data is a powerful method for structure verification and assignment. github.io Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or dynamic processes not fully captured by the static computational model. Therefore, calculations can be performed using implicit solvent models to better mimic experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|---|

| 13C | C=O | ~190 | 185 - 195 |

| 13C | C-F (Aromatic) | ~160 (d, 1JCF ≈ 250 Hz) | 155 - 165 |

| 13C | CH2Cl | ~45 | 40 - 50 |

| 1H | CH2Cl | ~4.8 | 4.5 - 5.0 |

| 19F | Ar-F | ~ -115 | -110 to -120 |

Challenges, Limitations, and Future Research Directions

Synthetic Challenges

The synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone is not without its difficulties. The primary routes involve the formation of the ketone and the subsequent α-chlorination, both of which have inherent complexities.

A significant challenge in the synthesis of α-chloroketones is achieving high selectivity. The α-position to a carbonyl group is readily halogenated, but the reaction can be difficult to control. wikipedia.org

Over-chlorination: In basic media, the introduction of the first chlorine atom increases the acidity of the remaining α-hydrogen, making subsequent halogenations faster. This can lead to the formation of dichlorinated and trichlorinated by-products, which are often difficult to separate from the desired mono-chlorinated product. wikipedia.orgarkat-usa.org

By-product Formation in Acylation: The initial formation of the ketone, often via a Friedel-Crafts acylation or a related reaction, can also suffer from selectivity issues. The reaction may lack selectivity, resulting in the formation of unwanted positional isomers and other by-products, complicating the purification process. numberanalytics.com

Traditional synthetic routes for compounds like this compound often rely on reagents and conditions that are hazardous and environmentally damaging.

Corrosive Catalysts and Reagents: Friedel-Crafts acylation typically requires stoichiometric or even excess amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netucalgary.ca These catalysts are highly corrosive and generate significant amounts of acidic waste upon workup. researchgate.netnumberanalytics.com Similarly, chlorinating agents like thionyl chloride and sulfuryl chloride are hazardous, releasing toxic gases like sulfur dioxide and hydrogen chloride. nih.gov

Harsh Reaction Conditions: Many conventional syntheses require harsh conditions, such as high temperatures, which increases energy consumption and can lead to undesirable side reactions. numberanalytics.com The management of these conditions and the associated waste streams represents a significant challenge.

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges.

Catalyst Management: The cost, recovery, and recycling of catalysts like AlCl₃ are major economic and environmental considerations in large-scale production. numberanalytics.com

Waste Management: The generation of large volumes of corrosive and toxic waste is a significant hurdle. For every kilogram of product, traditional Friedel-Crafts acylations can produce a substantial amount of waste, making disposal costly and environmentally problematic. researchgate.netnumberanalytics.com

Process Control: Maintaining optimal reaction conditions, such as temperature and reactant ratios, to ensure consistent yield and selectivity is significantly more difficult on a large scale. numberanalytics.comyoutube.com Poor control can lead to batch failures and increased production costs.

Opportunities for Novel Derivatization and Scaffold Expansion

The reactivity of the α-chloroketone moiety makes this compound a valuable building block for creating a diverse range of more complex molecules. nih.gov The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic substitution, opening pathways to numerous derivatives.

This reactivity allows for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For example, reactions with amines, thiols, and other nucleophiles can lead to the formation of piperazine (B1678402) derivatives, thiazoles, and other important ring systems. nih.govekb.egnih.gov The fluorinated phenyl ring also offers a site for further modification, allowing for the creation of extensive chemical libraries based on this core structure. The development of novel derivatives is a key area for future research, potentially leading to compounds with unique biological or material properties. chemimpex.com

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Resulting Structure | Potential Application Area |

|---|---|---|---|

| Nucleophilic Substitution | Amines (e.g., Piperazine) | α-Amino ketones | Pharmaceuticals |

| Hantzsch Thiazole (B1198619) Synthesis | Thiourea (B124793)/Thioamide | Thiazole derivatives | Medicinal Chemistry |

| Favorskii Rearrangement | Base (e.g., NaOH) | Carboxylic acid derivatives | Synthetic Intermediates |

| Claisen-Schmidt Condensation | Aldehydes | Chalcone derivatives | Medicinal Chemistry, Materials |

| Ketone Reduction | NaBH₄ | Chlorohydrin | Synthetic Intermediates |

Development of Green Chemistry Approaches for Synthesis and Transformation

Addressing the environmental and safety concerns associated with traditional synthesis has spurred research into greener chemical processes. snu.ac.kr The principles of green chemistry offer a framework for developing more sustainable methods for producing and transforming this compound.

Key areas of development include:

Alternative Catalysts: Replacing hazardous Lewis acids with solid acid catalysts, reusable zeolites, or ionic liquids can significantly reduce waste and improve catalyst recyclability. researchgate.net

Safer Reagents: The use of milder and more selective chlorinating agents is a major focus. Alternatives to sulfuryl chloride or chlorine gas include N-chlorosuccinimide (NCS), or systems like acetyl chloride with a catalytic amount of ceric ammonium (B1175870) nitrate. arkat-usa.orgpitt.eduorganic-chemistry.org

Greener Solvents and Conditions: Ionic liquids are being explored not only as catalysts but also as environmentally benign reaction media due to their low volatility and high thermal stability. tandfonline.comnih.govwiserpub.com Mechanochemistry, which involves solvent-free reactions induced by mechanical force, also presents a promising green alternative. nih.gov

Table 2: Comparison of Traditional vs. Green Chemistry Approaches

| Process Step | Traditional Method | Associated Hazards | Green Alternative | Benefits |

|---|---|---|---|---|

| Acylation Catalyst | Aluminum Chloride (AlCl₃) | Corrosive, stoichiometric waste | Zeolites, Ionic Liquids | Recyclable, less waste |

| Chlorination Agent | Sulfuryl Chloride (SO₂Cl₂) | Toxic, corrosive gas by-products | N-Chlorosuccinimide (NCS) | Solid, safer handling |

| Reaction Medium | Volatile Organic Solvents (e.g., Dichloromethane) | Toxic, flammable, volatile | Ionic Liquids, Water, Solvent-free (Mechanochemistry) | Recyclable, non-volatile, reduced waste |

Exploration of New Biological Applications Beyond Current Scope

While this compound is primarily an intermediate, its derivatives are of high interest for their potential biological activities. The presence of the fluorine atom is particularly notable, as fluorination is a common strategy in drug design to enhance metabolic stability and binding affinity. innospk.commdpi.com

Future research is likely to focus on synthesizing libraries of derivatives and screening them for a wide range of biological targets. Given that related chlorinated acetophenones and their derivatives have shown promise as HDAC inhibitors and that piperazine derivatives are explored as anti-inflammatory and neurotropic agents, these are logical starting points for investigation. nih.govnih.gov Furthermore, the synthesis of chalcone-like structures from this intermediate could yield compounds with potential antimicrobial, antiviral, or anti-inflammatory properties. ekb.egmdpi.com The exploration of this chemical space could uncover novel therapeutic agents for a variety of diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization

Retrosynthesis and Novel Pathway Prediction:

Reaction Condition Optimization:

The success of a chemical reaction is highly dependent on a multitude of parameters, including temperature, pressure, solvent, and catalyst. Optimizing these conditions is a time-consuming process that often involves a one-variable-at-a-time approach. beilstein-journals.org Machine learning algorithms, particularly when paired with high-throughput experimentation (HTE), can navigate the complex, high-dimensional space of reaction parameters to rapidly identify optimal conditions. beilstein-journals.orgbeilstein-journals.org For the synthesis of this compound, an ML model could be trained on experimental data to predict the yield and purity under various conditions. This would allow researchers to pinpoint the ideal set of parameters with far fewer experiments, accelerating the development timeline and reducing waste. researchgate.netduke.edu These data-driven approaches can uncover complex interactions between variables that might be missed by human intuition alone. duke.edu

Predictive Modeling of Compound Properties:

Automated Synthesis and Process Control:

While the direct application of AI and ML to the synthesis of this compound is still an emerging area, the foundational principles and technologies have been established. nih.govchemrxiv.org The future of its production and the discovery of its next-generation derivatives will likely be heavily influenced by the adoption of these powerful computational tools. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 53688-17-8 | C₈H₆ClFO | 172.58 | Not available | Not available |

| 2-Chloro-1-(3-fluorophenyl)ethanone | 53688-18-9 | C₈H₆ClFO | 172.59 | 27-32 | Not available |

| 2-Chloro-1-(4-fluorophenyl)ethanone | 456-04-2 | C₈H₆ClFO | 172.58 | 47-50 | 110 (at 10 mmHg) |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 51336-94-8 | C₈H₅ClF₂O | 190.57 | Not available | Not available |

| 2-Chloro-1-(2,5-difluorophenyl)ethanone | 60468-36-2 | C₈H₅ClF₂O | 190.57 | 56-58 | 240.5 |

| 1-(4-Chloro-2-fluorophenyl)ethanone | 175711-83-8 | C₈H₆ClFO | 172.58 | Not available | ~233 |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | 6305-04-0 | C₈H₇ClO₂ | 170.59 | 79-81 | Not available |

Data compiled from multiple sources. chemimpex.cominnospk.comsigmaaldrich.comsimsonpharma.comsigmaaldrich.comnih.govbldpharm.com "Not available" indicates that the data was not found in the searched sources.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-1-(2-fluorophenyl)ethanone, and how do reaction conditions influence yields?